2,2-Dimethyl-4,7-dihydro-1,3-dioxepine

Catalog No.
S707862
CAS No.
1003-83-4
M.F
C7H12O2
M. Wt
128.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Dimethyl-4,7-dihydro-1,3-dioxepine

Unprotected cis-2-butene-1,4-diol causes phase separation and over-oxidation. 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine locks the cis-alkene in a lipophilic acetonide, enabling clean epoxidation to the Gadobutrol meso-epoxide. - Direct precursor to Gadobutrol meso-epoxide (4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane) - Achieves up to 98% ee via Ti(IV)/BINOL desymmetrization - Atom-economical, rigid dienophile for Diels-Alder and cyclopropanation. Reliable supply chain, ready for GMP-scale procurement.

CAS Number

1003-83-4

Product Name

2,2-Dimethyl-4,7-dihydro-1,3-dioxepine

IUPAC Name

2,2-dimethyl-4,7-dihydro-1,3-dioxepine

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

InChI

InChI=1S/C7H12O2/c1-7(2)8-5-3-4-6-9-7/h3-4H,5-6H2,1-2H3

InChI Key

ATZGUXPLGMKHOR-UHFFFAOYSA-N

SMILES

CC1(OCC=CCO1)C

Synonyms

NSC 693424; 2,2-Dimethyl-4,7-dihydro-1,3-dioxepin; 2,2-Dimethyl-1,3-dioxacyclohept-5-ene;

Canonical SMILES

CC1(OCC=CCO1)C

The exact mass of the compound 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 693424. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥97%

Package Size

1 g, 5 g

2,2-Dimethyl-4,7-dihydro-1,3-dioxepine is a cyclic acetal (acetonide) that serves as a conformationally locked, protected form of cis-2-butene-1,4-diol. In industrial and pharmaceutical procurement, this compound is primarily sourced as a stable, lipophilic alkene precursor for highly stereoselective epoxidation, most notably in the synthesis of the macrocyclic MRI contrast agent Gadobutrol. By masking the highly polar hydroxyl groups of the parent diol within a seven-membered dioxepine ring, it provides critical advantages in organic phase solubility, atom economy, and structural rigidity. These properties make it the benchmark intermediate for generating meso-epoxides and chiral amino-alcohol building blocks, outperforming acyclic protected dienes and unprotected diols in both scalability and downstream purification workflows .

Research Fit

1 Pharmaceutical impurity reference standard for Gadobutrol and intermediate for Calcobutrol synthesis
2 Precursor for stereoselective synthesis of 2,3-disubstituted tetrahydrofurans

Attempting to substitute 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine with its unprotected parent compound, cis-2-butene-1,4-diol, fundamentally compromises the scalability of oxidation and epoxidation workflows. The unprotected diol is highly water-soluble, leading to severe phase-separation challenges, and its free hydroxyl groups interfere with stereocontrol, often resulting in complex mixtures of over-oxidized or rearranged byproducts. Conversely, substituting with acyclic protected variants (such as bis-silyl ethers or diacetates) introduces excessive molecular weight, reduces atom economy, and fails to provide the conformational rigidity required for highly diastereoselective reactions. The seven-membered dioxepine ring effectively locks the cis-alkene geometry, ensuring predictable, high-yield conversions that generic acyclic alternatives cannot replicate at an industrial scale[1].

Substitution Risk

Ring size & conformational mismatch
5- and 6-membered acetals may differ in thermodynamic stability and reactivity in RCM and rearrangement pathways
Regulatory impurity identity
Substituting with other cyclic acetals may alter impurity profiles and compromise analytical method validation for Gadobutrol

Epoxidation Yield and Meso-Epoxide Scalability

The synthesis of critical meso-epoxide intermediates (such as 4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane) requires a cleanly reactive alkene. Epoxidation of 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine using standard reagents (e.g., H2O2 in dichloromethane) routinely achieves ~85% yield of the isolable meso-epoxide at multi-kilogram scales . In stark contrast, attempts to directly epoxidize the unprotected cis-2-butene-1,4-diol (e.g., via Sharpless epoxidation) have been reported to yield as low as 3.3% due to severe side reactions, water solubility issues, and isolation challenges [1].

Evidence DimensionEpoxidation yield to isolable epoxide
Target Compound Data~85% yield (industrial scale)
Comparator Or BaselineUnprotected cis-2-butene-1,4-diol
Quantified Difference>80% absolute yield improvement and elimination of complex aqueous isolation steps
ConditionsH2O2/DCM oxidation vs. Sharpless epoxidation conditions

High-yield, scalable epoxidation is an absolute requirement for the cost-effective procurement of precursors for Gadobutrol and other pharmaceutical intermediates.

Isomer Stability
Class-level inference
Favors 4,5-dihydro isomer; intermediate stability vs. mono-alkyl analogs
Substitution pattern influences conformational equilibrium and storage stability
Exact K value not publicly reported; data to verify

Enantioselective Desymmetrization and Stereocontrol

The structural rigidity imparted by the dioxepine ring extends to its downstream derivatives. The meso-epoxide derived from 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine undergoes Ti(IV)/BINOL-catalyzed asymmetric aminolysis to yield chiral amino alcohols with 95% yield and up to 98% enantiomeric excess (ee) after a single recrystallization[1]. Flexible acyclic epoxy-diols lack the conformational locking required to achieve this level of facial selectivity, often resulting in significantly lower ee and requiring costly chiral chromatography.

Evidence DimensionEnantiomeric excess (ee) in asymmetric ring-opening
Target Compound Data98% ee (after one recrystallization)
Comparator Or BaselineAcyclic protected epoxy-diols
Quantified DifferenceNear-perfect stereocontrol (98% ee) vs. variable/low ee for flexible acyclic substrates
ConditionsTi(IV)/BINOL-catalyzed asymmetric aminolysis

Allows buyers to reliably access optically pure chiral amino-alcohol building blocks without relying on costly chiral pool starting materials.

RCM Access
Class-level inference
RCM route applicable only to dioxepine scaffold; dioxolanes/dioxanes not accessible
Enables unique synthetic entry for tetrahydrofuran precursors
Grubbs' 2nd gen catalyst; literature precedent

Deprotection Efficiency and Atom Economy

In multi-step API synthesis, the choice of diol protecting group heavily influences process mass intensity. The acetonide group of 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine adds a net mass of only 40 Da relative to the parent diol and is cleaved quantitatively under mild aqueous acidic conditions (e.g., pH 2-3), releasing volatile acetone. In contrast, substituting with bulky silyl ethers (such as bis-TBDMS) adds over 200 Da of non-value-adding mass and requires fluoride sources or harsher conditions for deprotection, which complicates the late-stage purification of highly polar macrocycles.

Evidence DimensionProtecting group mass penalty and cleavage byproducts
Target Compound Data+40 Da net mass; volatile cleavage byproduct (acetone)
Comparator Or BaselineBis-TBDMS protected diol (+228 Da net mass)
Quantified Difference82% reduction in protecting group mass penalty and elimination of fluoride-based deprotection
ConditionsLate-stage deprotection in macrocyclic API synthesis

Maximizes atom economy and simplifies downstream purification, which is critical for the commercial viability of water-soluble contrast agents.

Impurity Identity
Head-to-head
Identified as Gadobutrol Impurity 3; other acetals not recognized in regulatory filings
Exact identity mandated for QC and method validation
Regulatory reference standard context

Phase Separation and Extraction Efficiency

The conversion of the parent diol into the 1,3-dioxepine ring fundamentally alters its partition coefficient. 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine is a lipophilic liquid that is easily and quantitatively extracted into organic solvents like dichloromethane during aqueous workups . Unprotected cis-2-butene-1,4-diol is highly water-soluble, leading to severe partitioning into the aqueous phase and requiring exhaustive, solvent-intensive extractions or continuous liquid-liquid extraction setups to prevent significant yield losses.

Evidence DimensionOrganic phase recovery during aqueous workup
Target Compound DataQuantitative recovery in standard organic solvents (e.g., DCM)
Comparator Or BaselineUnprotected cis-2-butene-1,4-diol
Quantified DifferenceElimination of exhaustive extraction cycles required for the highly polar unprotected diol
ConditionsStandard liquid-liquid extraction (aqueous/organic)

Drastically reduces solvent volumes and processing time during large-scale manufacturing and purification workflows.

Physical Identity
Cross-study comparable
BP ~52°C higher, RI 0.025 units higher vs. 2,2-dimethyl-1,3-dioxolane
Supports unambiguous compound verification via GC/refractometry
Data from multiple sources; verify against received lot

Macrocyclic MRI Contrast Agent Synthesis

The primary industrial application for this compound is acting as the exact precursor required for epoxidation to 4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane. This meso-epoxide is a critical intermediate in the commercial production of Gadobutrol (Calcobutrol), where the dioxepine ring ensures high-yield, scalable epoxidation[1].

Chiral Amino-Alcohol Building Blocks

Ideal for workflows utilizing Ti(IV)/BINOL-catalyzed desymmetrization of meso-epoxides. The rigid bicyclic structure derived from this compound ensures exceptional enantiomeric excess (up to 98% ee), making it highly valuable for synthesizing optically pure pharmaceutical intermediates [2].

Conformationally Locked Dienophile in Cycloadditions

Acts as a highly stereodefined dienophile in Diels-Alder reactions and cyclopropanations, where acyclic protected dienes would suffer from rotational flexibility and poor facial selectivity .

Cembranoid and Macrocyclic Natural Product Synthesis

Serves as a reliable, atom-economical cis-alkene building block that maintains its stereochemical integrity during complex macrocyclizations (e.g., asperdiol precursors) before undergoing mild late-stage deprotection [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Pharmaceutical impurity reference standard for Gadobutrol
Specified impurity identity (CAS 1003-83-4)
Regulatory impurity profiling and method validation
Key intermediate for Calcobutrol synthesis
Dioxepine scaffold reactivity
Multi-step construction of macrocyclic MRI agent
Stereoselective tetrahydrofuran precursor
Lewis acid rearrangement reactivity
cis/trans-2,3-disubstituted THF synthesis
Model substrate for carbene/cyclopropanation studies
Well-defined olefin structure
Mechanistic studies via DFT and kinetic experiments

XLogP3

0.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Flammable Irritant

Flammable;Irritant

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